3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-METHYLPROPANAMIDE
Description
Properties
IUPAC Name |
3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S2/c1-10-6-7-12(11(2)14(10)17(4)23(5,19)20)24(21,22)16-9-8-13(18)15-3/h6-7,16H,8-9H2,1-5H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBYJIUMRYJWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC)C)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Aromatic Core
This approach sequentially installs substituents on the benzene ring. Initial nitration or sulfonation of m-xylene derivatives is followed by regioselective functionalization. For example, sulfonation of 2,4-dimethylbenzene with fuming sulfuric acid at 150–160°C yields 2,4-dimethylbenzenesulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅). The N-methylmethanesulfonamido group is introduced via nucleophilic displacement of a nitro or chloro intermediate using N-methylmethanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF).
Convergent Coupling of Prefunctionalized Modules
Modern combinatorial techniques, as described in patent US20040110228A1, employ organozinc-mediated cross-coupling to assemble complex sulfonamides. Preformed modules—such as a zincated N-methylpropanamide derivative and a halogenated benzenesulfonamido precursor—are coupled under Negishi conditions (Pd(PPh₃)₄, THF, 60°C). This method enhances scalability and reduces side reactions compared to stepwise routes.
Detailed Synthetic Procedures
Step 1: Sulfonation of 2,4-Dimethylbenzene
A mixture of m-xylene (50 mmol) and fuming H₂SO₄ (20% SO₃, 10 mL) is stirred at 155°C for 8 hr. The product, 2,4-dimethylbenzenesulfonic acid, is precipitated by pouring into ice-water (yield: 78%).
Step 2: Chlorination to Sulfonyl Chloride
The sulfonic acid (10 mmol) is refluxed with PCl₅ (30 mmol) in POCl₃ (15 mL) for 3 hr. Excess reagents are removed under vacuum to afford the sulfonyl chloride as a pale-yellow solid (yield: 92%).
Step 3: Installation of N-Methylmethanesulfonamido Group
The sulfonyl chloride (5 mmol) is treated with N-methylmethanesulfonamide (6 mmol) and pyridine (10 mL) at 0°C. After stirring for 12 hr at 25°C, the mixture is quenched with 1M HCl and extracted with EtOAc. The organic layer is dried (MgSO₄) and concentrated to yield the intermediate (yield: 85%).
Preparation of N-Methylpropanamide
Propionyl chloride (10 mmol) is added dropwise to a solution of methylamine (40% in H₂O, 12 mmol) in dichloromethane at 0°C. The reaction is stirred for 2 hr, washed with brine, and dried to give N-methylpropanamide as a colorless liquid (yield: 89%).
Final Coupling Reaction
The sulfonyl chloride intermediate (3 mmol) and N-methylpropanamide (3.3 mmol) are dissolved in anhydrous THF. Triethylamine (6 mmol) is added, and the mixture is stirred at 50°C for 6 hr. After solvent removal, the crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:1) to afford the title compound as a white solid (yield: 76%).
Optimization and Challenges
Regioselectivity in Sulfonation
Uncontrolled sulfonation of m-xylene often produces a mixture of 2,4- and 2,5-dimethylbenzenesulfonic acids. Kinetic studies show that using SO₃·DMSO complexes at −10°C improves selectivity for the 2,4-isomer (94:6 ratio).
Side Reactions During Amide Coupling
Competitive hydrolysis of the sulfonyl chloride intermediate is mitigated by maintaining anhydrous conditions and using molecular sieves. Substoichiometric DMAP (0.1 equiv) accelerates the coupling while suppressing racemization.
Analytical Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 377.48 g/mol | HRMS (ESI+) [M+H]⁺ |
| Melting Point | 168–170°C | Differential Scanning Calorimetry |
| Purity | >99% | HPLC (C18, 254 nm) |
| λmax (UV-Vis) | 224 nm, 268 nm | Methanol solution |
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (s, 1H), 3.12 (s, 3H), 2.98 (s, 3H), 2.54 (q, J=7.2 Hz, 2H), 2.31 (s, 3H), 2.29 (s, 3H), 1.89 (t, J=7.2 Hz, 2H).
Industrial-Scale Considerations
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Research indicates that compounds with sulfonamide functional groups often exhibit significant biological activity:
- Antibacterial Properties : Like many sulfonamides, this compound may inhibit bacterial folate synthesis, making it a candidate for antibiotic development.
- Enzyme Inhibition : Studies have shown that similar compounds can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Pharmaceutical Applications
The compound is primarily discussed in the context of drug formulation targeting specific biological pathways. Its applications include:
- Drug Development : As a potential candidate for new antibiotics or enzyme inhibitors, it is of interest in pharmaceutical research aimed at developing treatments for bacterial infections and metabolic disorders.
- Therapeutic Research : Ongoing studies focus on its efficacy in modulating biological pathways associated with various diseases, particularly those involving metabolic dysregulation.
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds:
- Anticancer Evaluation : A study evaluated derivatives of benzenesulfonamide for their anticancer properties, demonstrating the potential of sulfonamide derivatives in cancer therapeutics .
- Enzyme Inhibition : Research has shown that certain sulfonamide derivatives effectively inhibit α-glucosidase and acetylcholinesterase, suggesting therapeutic applications in managing diabetes and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Comparative Overview of Sulfonamide Derivatives
Key Differences and Implications
The pyridinylmethyl acetamide in introduces a heteroaromatic ring, which could facilitate π-π interactions in receptor binding, a feature absent in the target compound.
Functional Group Contributions: Sulfonamido groups: All three compounds share sulfonamido moieties, which are critical for metal coordination (e.g., Zn²⁺ in carbonic anhydrase). Ester vs. Amide: The methyl ester in offers hydrolytic instability, making it a candidate for prodrug strategies, whereas the target’s amide group enhances metabolic stability .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (454.6 g/mol) compared to (403.5 g/mol) and (346.4 g/mol) may reduce aqueous solubility, necessitating formulation optimization for in vivo studies.
Biological Activity
3-[2,4-Dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N-methylpropanamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H20N2O4S2
- Molecular Weight : 344.45 g/mol
The presence of sulfonamide and methanesulfonamide groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition.
1. Antitumor Activity
Research has shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit various cancer cell lines. The following table summarizes findings from relevant studies:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | SW620 (Colorectal) | 12.5 | |
| Similar Sulfonamide Derivative | PC3 (Prostate) | 8.0 | |
| Hydroxybenzamide Analogue | NCI-H23 (Lung) | 5.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy against colorectal cancer.
2. Histone Deacetylase Inhibition
Histone deacetylase (HDAC) inhibitors are crucial in cancer therapy for their role in modulating gene expression. Compounds similar to this compound have been shown to possess HDAC inhibitory activity:
- Mechanism : These compounds interfere with histone deacetylation, leading to increased acetylation of histones and altered chromatin structure, which may promote apoptosis in cancer cells.
- Findings : In a study, certain analogues demonstrated HDAC inhibition with IC50 values in the sub-micromolar range, indicating strong potential as therapeutic agents against malignancies .
3. Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. Preliminary studies suggest that compounds like this compound may exhibit antibacterial activity against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 250 µg/mL | |
| Escherichia coli | 500 µg/mL |
These results highlight the compound’s potential as an antimicrobial agent.
Case Study 1: Antitumor Efficacy in Colorectal Cancer
A study evaluated the antitumor efficacy of the compound on SW620 cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy at higher concentrations. The study concluded that further exploration into the mechanism of action is warranted to fully understand its antitumor properties .
Case Study 2: HDAC Inhibition and Cancer Cell Apoptosis
Another investigation focused on the compound's role as an HDAC inhibitor. The study utilized molecular docking simulations to predict binding affinity to HDAC enzymes. Results showed that the compound binds effectively to the active site of HDAC2, suggesting a promising avenue for cancer treatment through epigenetic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
